
N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Isoxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom at adjacent positions . Both of these structures are found in many biologically active compounds.
Synthesis Analysis
The synthesis of compounds containing indole and isoxazole rings can be complex and may involve multiple steps . The specific synthesis pathway would depend on the exact structure of the compound and the functional groups present .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and isoxazole rings. These structures can participate in a variety of chemical reactions .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Indole derivatives have been explored for their potent inhibitory effects on various enzymes. For instance, a study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with substituted-phenylbutanamides, demonstrating significant in vitro inhibitory potential against the urease enzyme. These compounds, due to their competitive inhibition with low Ki values, indicate a promising avenue for drug design targeting specific enzyme pathways (Nazir et al., 2018).
Antimicrobial Activity
Indole and isoxazole moieties are commonly associated with antimicrobial properties. A study by Rajanarendar et al. (2010) synthesized a series of compounds incorporating the isoxazole ring, which exhibited good antibacterial and antifungal activity compared to standard antibiotics. This suggests that derivatives of N1-(2-(1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide could potentially be effective as antimicrobial agents (Rajanarendar et al., 2010).
Novel Therapeutic Agents
The structural complexity of indole and isoxazole compounds allows for the synthesis of diverse therapeutic agents. For example, the study by Gadegoni and Manda (2013) involved synthesizing novel compounds with indole, oxadiazole, and triazole moieties, which were then screened for antimicrobial and anti-inflammatory activities. The results indicate the potential of these compounds to be developed into novel drugs with specific pharmacological properties (Gadegoni & Manda, 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-10-8-14(20-23-10)19-16(22)15(21)17-7-6-11-9-18-13-5-3-2-4-12(11)13/h2-5,8-9,18H,6-7H2,1H3,(H,17,21)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXIJYKJOBVJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798987.png)
![N~3~-cyclopropyl-6-{3-[(2-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2798989.png)
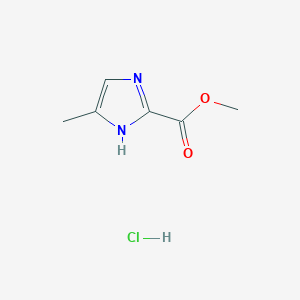
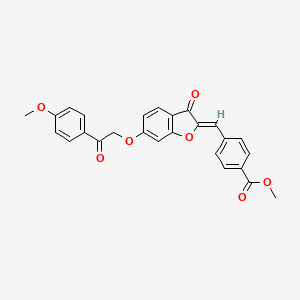
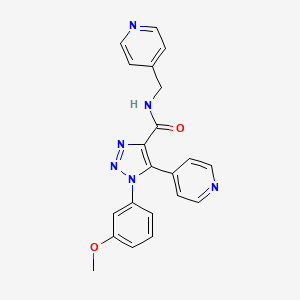
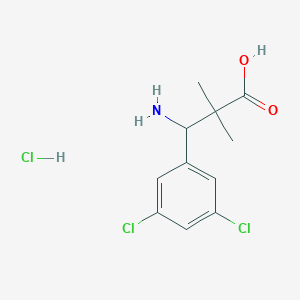
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)
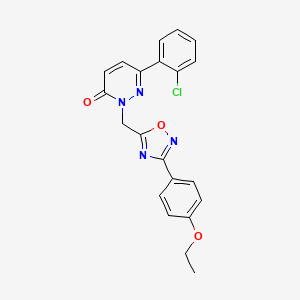
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2799003.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate](/img/structure/B2799007.png)
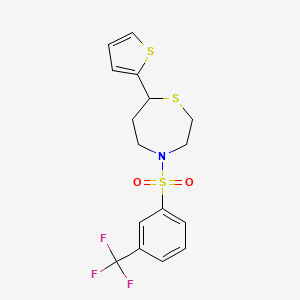
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)